Crystallographic Differentiation: Brompromazine Occupies a Distinct Allosteric Binding Pocket Relative to Chlorpromazine
X-ray crystallographic analysis of the Erwinia ligand-gated ion channel (ELIC) in complex with bromopromazine reveals a distinct binding mode compared to chlorpromazine. While both compounds bind to an allosteric site at the interface between the extracellular ligand-binding domain and the pore-forming transmembrane domain, bromopromazine occupies a structurally differentiated pocket that is not identical to the chlorpromazine binding site [1][2]. The structures were determined at 4.5 Å resolution for bromopromazine (PDB ID: 5LID) and 3.567 Å for chlorpromazine (PDB ID: 5LG3) [2].
| Evidence Dimension | X-ray crystal structure binding site occupancy |
|---|---|
| Target Compound Data | Bromopromazine binds to an allosteric pocket at the β8-β9 loop interface in ELIC; PDB ID: 5LID; resolution: 4.5 Å |
| Comparator Or Baseline | Chlorpromazine binds to a distinct allosteric site in ELIC; PDB ID: 5LG3; resolution: 3.567 Å |
| Quantified Difference | Distinct binding pocket localization; bromopromazine does not occupy the identical site as chlorpromazine despite structural homology |
| Conditions | X-ray diffraction of ELIC pentameric ligand-gated ion channel from Erwinia chrysanthemi; co-crystallization with respective compounds |
Why This Matters
This structural divergence indicates that bromopromazine may exhibit differentiated pharmacological or analytical behavior that cannot be predicted from chlorpromazine data alone, justifying its procurement as a distinct reference compound.
- [1] Nys, M., et al. Proc. Natl. Acad. Sci. USA, 2016, 113, E6696-E6703. DOI: 10.1073/pnas.1603101113. View Source
- [2] Protein Data Bank Japan. PDB ID: 5LID (ELIC-bromopromazine complex) and PDB ID: 5LG3 (ELIC-chlorpromazine complex). View Source
